molecular formula C14H20ClN3O3 B5828935 (E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride

(E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride

Cat. No.: B5828935
M. Wt: 313.78 g/mol
InChI Key: WUVMNRJCJBGSDY-JRUHLWALSA-N
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Description

(E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperidine ring substituted with methyl groups and a nitrophenoxy group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: Methyl groups are introduced at the 1, 2, and 5 positions of the piperidine ring using alkylation reactions.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached via nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins or nucleic acids can provide insights into cellular processes.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine: The base form of the compound without the hydrochloride salt.

    1,2,5-trimethylpiperidin-4-imine: A simpler analog lacking the nitrophenoxy group.

    N-(2-nitrophenoxy)piperidin-4-imine: A related compound with different substitution patterns.

Uniqueness

(E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride is unique due to its specific substitution pattern and the presence of the nitrophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-1,2,5-trimethyl-N-(2-nitrophenoxy)piperidin-4-imine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c1-10-9-16(3)11(2)8-12(10)15-20-14-7-5-4-6-13(14)17(18)19;/h4-7,10-11H,8-9H2,1-3H3;1H/b15-12+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVMNRJCJBGSDY-JRUHLWALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NOC2=CC=CC=C2[N+](=O)[O-])C(CN1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=N\OC2=CC=CC=C2[N+](=O)[O-])/C(CN1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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